

Spectroscopic Profile of 1,3-Dioxepane: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dioxepane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dioxepane**, a seven-membered heterocyclic compound containing two oxygen atoms. Due to the limited availability of public domain spectroscopic data for the parent **1,3-Dioxepane**, this guide presents data from its close structural analog, 1,3-Dioxane, and various derivatives of **1,3-Dioxepane** to provide a representative analysis. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **1,3-Dioxepane**, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1,3-Dioxepane** (Analogous to 1,3-Dioxane)

Protons	Chemical Shift (δ) ppm	Multiplicity
-O-CH ₂ -O- (C2-H)	~4.7	Singlet
-O-CH ₂ -CH ₂ - (C4/C7-H)	~3.8	Triplet
-CH ₂ -CH ₂ -CH ₂ - (C5/C6-H)	~1.8	Multiplet

Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1,3-Dioxepane** (Analogous to 1,3-Dioxane)

Carbon	Chemical Shift (δ) ppm
-O-CH ₂ -O- (C2)	~95
-O-CH ₂ -CH ₂ - (C4/C7)	~68
-CH ₂ -CH ₂ -CH ₂ - (C5/C6)	~30

Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,3-Dioxepane** is expected to be dominated by C-H and C-O stretching and bending vibrations.

Table 3: Predicted Infrared (IR) Absorption Data for **1,3-Dioxepane**

Wavenumber (cm $^{-1}$)	Vibration Type	Intensity
2950-2850	C-H stretch (alkane)	Strong
1150-1050	C-O stretch (ether)	Strong
1470-1430	C-H bend (scissoring)	Medium
1380-1365	C-H bend (rocking)	Medium

Data is based on characteristic IR absorptions for cyclic ethers.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of **1,3-Dioxepane** upon electron ionization is expected to involve the cleavage of the heterocyclic ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data for **1,3-Dioxepane**

m/z	Proposed Fragment
102	$[M]^+$ (Molecular Ion)
72	$[M - CH_2O]^+$
57	$[C_4H_9]^+$
43	$[C_3H_7]^+$
31	$[CH_2OH]^+$

Fragmentation patterns are predicted based on the principles of mass spectrometry for cyclic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of the analyte (5-20 mg for 1H NMR, 20-50 mg for ^{13}C NMR) is prepared in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) to a final volume of approximately 0.6 mL in a clean, dry 5 mm NMR tube.[\[2\]](#)
- **Instrument Setup:** The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. Standard acquisition parameters for 1H and ^{13}C NMR are loaded.
- **Data Acquisition:** The prepared sample is placed in the spectrometer. For 1H NMR, a single scan may be sufficient, while ^{13}C NMR typically requires multiple scans to achieve a good signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy (Neat Liquid)

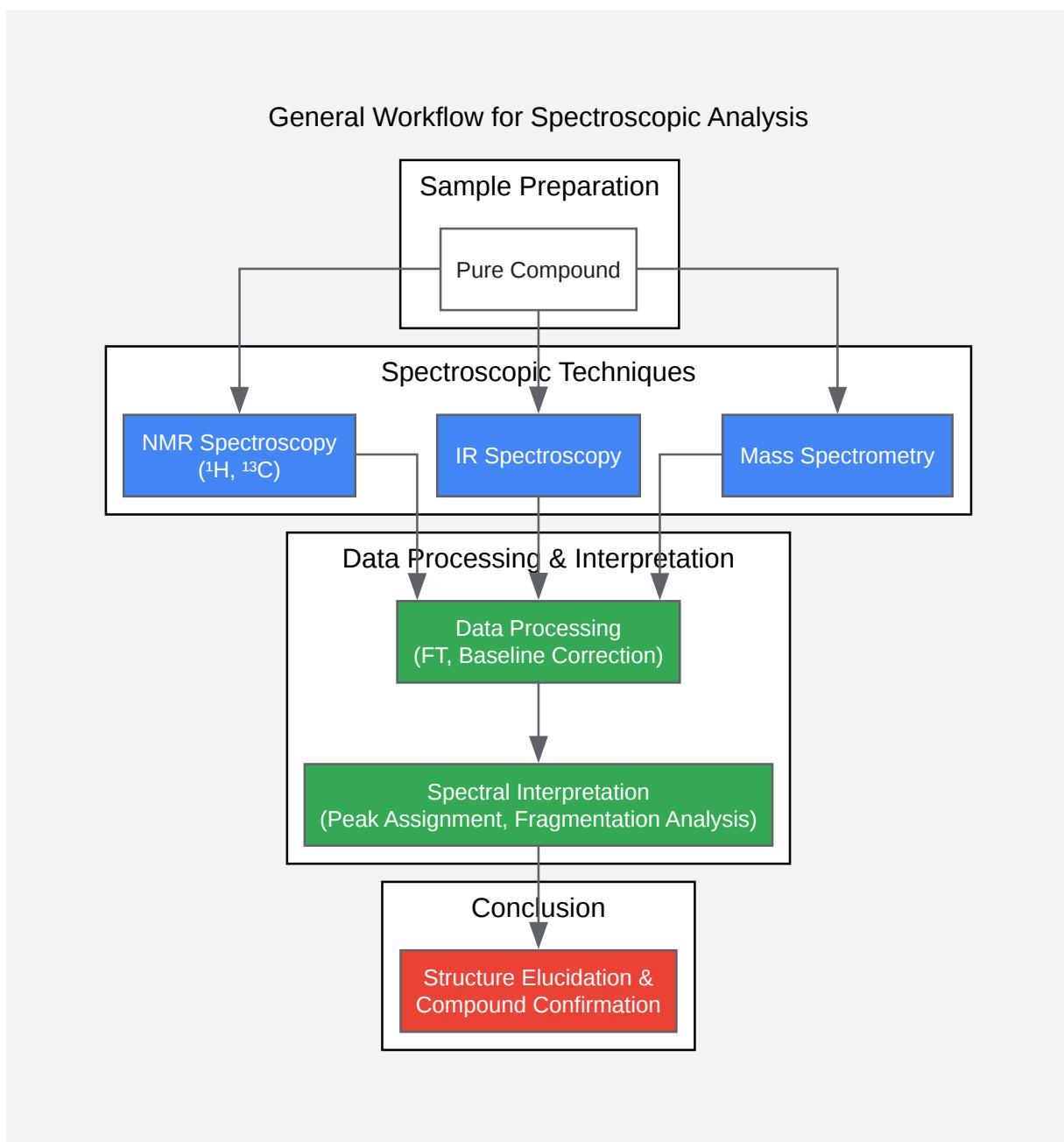
- Sample Preparation: A single drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin liquid film.[3]
- Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract any atmospheric and instrumental interferences.
- Sample Spectrum: The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR spectrometer.[4]
- Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS for Volatile Compounds)

- Sample Introduction: For a volatile liquid like **1,3-Dioxepane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[5] A small volume of the sample is injected into the GC, where it is vaporized and separated on a capillary column.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.



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